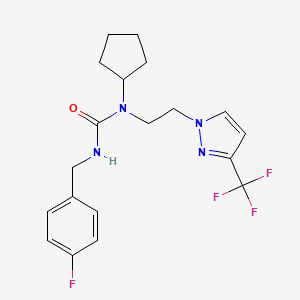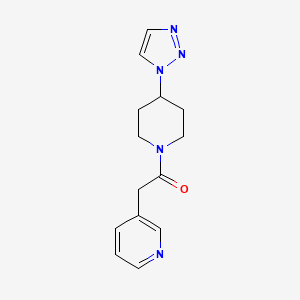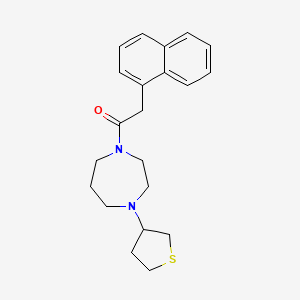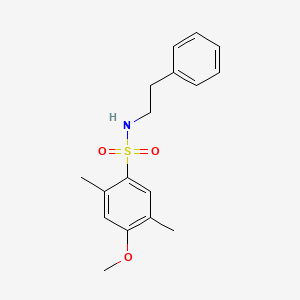
1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)(R2)N-CO-N(R3)(R4), where R1, R2, R3, and R4 are organic groups or hydrogen atoms. In this case, the R groups include a cyclopentyl group, a 4-fluorobenzyl group, and a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would form a five-membered ring, while the 4-fluorobenzyl and 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its stability and lipophilicity .科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed new protocols and methodologies for synthesizing various heterocyclic compounds, demonstrating the versatility of urea derivatives in creating compounds with potential biological activities. For instance, the development of novel 4-(3-carboxyl-1H-pyrazol-4-yl)-1,4-dihydropyridines using a catalyst in ionic liquid shows the potential for eco-friendly synthetic routes (R. Sridhar & P. Perumal, 2005). Similarly, the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives and their characterization through various spectroscopic techniques highlight the structural diversity achievable through these synthetic approaches (Muhammad Haroon et al., 2019).
Potential Biological Activities
The chemical synthesis of new compounds extends into exploring their potential biological activities. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents, showing significant effects in mouse tumor model cancer cell lines (I. Nassar, S. R. Atta-Allah & A. S. H. Elgazwy, 2015). Another study focused on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, comparing them with standard fungicides against specific fungal strains (A. Mishra, S. Singh & A. Wahab, 2000).
Material Development and Molecular Studies
Beyond biological applications, the synthesized compounds have also been pivotal in material science and molecular studies. Theoretical investigations into the photophysical properties of iridium(III) complexes, for example, have demonstrated how the substitution on the ligands can significantly influence the emission color and photoluminescence quantum efficiency of these materials (Xiaohong Shang et al., 2015). This indicates the potential of these compounds in developing new materials for electronic and optical applications.
作用機序
将来の方向性
特性
IUPAC Name |
1-cyclopentyl-3-[(4-fluorophenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4N4O/c20-15-7-5-14(6-8-15)13-24-18(28)27(16-3-1-2-4-16)12-11-26-10-9-17(25-26)19(21,22)23/h5-10,16H,1-4,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONDZZNCZDRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)




![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)


![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)